An In-depth Technical Guide to trans-(-)-Carvone-5,6-oxide: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to trans-(-)-Carvone-5,6-oxide: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-(-)-Carvone-5,6-oxide, a naturally derived monoterpene epoxide, presents a compelling scaffold for scientific exploration and application in diverse fields, including fragrance, flavor, and pharmaceutical development. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, stereoselective synthesis, and characteristic reactivity. Particular emphasis is placed on its potential as a chiral building block and its documented biological activities, offering insights for researchers in organic synthesis and drug discovery.
Molecular Structure and Chemical Identity
trans-(-)-Carvone-5,6-oxide, systematically named (1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one, is a bicyclic monoterpenoid. Its structure is characterized by a cyclohexanone ring fused to an epoxide ring, with a methyl group and an isopropenyl group as substituents. The "trans" designation refers to the stereochemical relationship between the isopropenyl group and the epoxide ring. The absolute stereochemistry is defined by three chiral centers.
Key Identifiers:
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IUPAC Name: (1S,4S,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one[1]
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CAS Number: 39903-97-4[1]
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Molecular Formula: C₁₀H₁₄O₂[1]
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Molecular Weight: 166.22 g/mol [1]
A three-dimensional representation of the molecule is crucial for understanding its steric and electronic properties, which dictate its reactivity and biological interactions.
Caption: Synthetic workflow for trans-(-)-Carvone-5,6-oxide.
Detailed Experimental Protocol: Epoxidation of (-)-Carvone with m-CPBA
This protocol is adapted from established literature procedures and offers a reliable method for the synthesis of trans-(-)-Carvone-5,6-oxide.
Materials:
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(-)-Carvone
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium sulfite (Na₂SO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: Dissolve (-)-carvone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
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Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in dichloromethane. Add this solution dropwise to the cooled solution of (-)-carvone over a period of 20-30 minutes.
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Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to overnight.
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Work-up:
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Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peroxyacid.
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Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The product can be purified further by flash column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
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Choice of m-CPBA: m-CPBA is a highly effective and regioselective epoxidizing agent for electron-rich alkenes. Its use ensures that the isopropenyl double bond is preferentially oxidized over the α,β-unsaturated ketone.
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Low Temperature: The reaction is initiated at 0 °C to control the exothermic nature of the epoxidation and to minimize potential side reactions.
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Aqueous Work-up: The washing steps with sodium sulfite and sodium bicarbonate are critical for removing the peroxyacid and its corresponding carboxylic acid byproduct, ensuring the purity of the final product.
Chemical Reactivity: The Epoxide Ring-Opening
The strained three-membered epoxide ring in trans-(-)-Carvone-5,6-oxide is the focal point of its reactivity, making it susceptible to nucleophilic attack under both acidic and basic conditions. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide range of functional groups with high regio- and stereocontrol.
General Principles of Ring-Opening:
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Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack generally occurs at the more substituted carbon atom (C5) due to the partial positive charge stabilization in the transition state. This pathway often exhibits Sₙ1-like character. The stereochemistry of the attack is typically anti, leading to trans-diaxial opening of the epoxide.
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Base-Catalyzed Ring-Opening: Under basic or nucleophilic conditions, the attack occurs via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C6). This reaction also proceeds with inversion of configuration at the center of attack.
Logical Flow of Ring-Opening Reactions:
Caption: Pathways for epoxide ring-opening of trans-(-)-Carvone-5,6-oxide.
Biological Activities and Applications in Drug Development
trans-(-)-Carvone-5,6-oxide and related carvone derivatives have garnered significant interest for their diverse biological activities. These properties make them attractive candidates for further investigation in the pharmaceutical and agrochemical industries.
Key Biological Activities:
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Antimicrobial Properties: Carvone oxide has demonstrated potent antimicrobial activity against a range of pathogens. [2]Its mechanism of action is believed to involve the disruption of the lipid bilayer of microbial cell membranes, leading to cell damage. [2]* Anti-inflammatory Effects: Studies have shown that carvone derivatives can suppress inflammatory pathways, suggesting potential applications in the treatment of inflammatory conditions. [2]* Insect Attractant: The compound has been identified as an attractant for certain insect species, which has implications for ecological studies and the development of pest management strategies.
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Flavor and Fragrance Agent: Due to its pleasant minty and spicy aroma, carvone oxide is utilized in the food and cosmetic industries.
Relevance to Drug Development:
The chiral nature and reactive epoxide functionality of trans-(-)-Carvone-5,6-oxide make it a valuable chiral building block in the synthesis of more complex, biologically active molecules. [3][4]The stereocenters present in the molecule can be transferred to new synthetic targets, providing an efficient route to enantiomerically pure compounds. Its inherent biological activities also serve as a starting point for the development of new therapeutic agents through structural modification and lead optimization.
Safety and Handling
trans-(-)-Carvone-5,6-oxide is classified as a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. It is also noted to be sensitive to oxidation and UV exposure, necessitating storage in a cool, dark, and low-oxygen environment. [2]
Conclusion
trans-(-)-Carvone-5,6-oxide is a multifaceted molecule with a rich chemistry and a promising profile of biological activities. Its well-defined stereochemistry, coupled with the reactivity of the epoxide ring, establishes it as a valuable tool for synthetic chemists. For drug development professionals, its inherent biological properties offer a foundation for the design and synthesis of novel therapeutic agents. This guide has provided a detailed technical overview to support and inspire further research and application of this intriguing natural product derivative.
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Carvone-5,6-oxide, trans-(-)- | C10H14O2 | CID 11829800 - PubChem. (URL: [Link])
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CARVONE-5,6-OXIDE, TRANS-(-)- - precisionFDA. (URL: [Link])
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carvone oxide - FlavScents. (URL: [Link])
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Health Benefits and Pharmacological Properties of Carvone - Semantic Scholar. (URL: [Link])
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Carvone as a versatile chiral building block for total syntheses of heterocyclic sesquiterpenoids - PubMed. (URL: [Link])
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Carvone as a Versatile Chiral Building Block for Total Syntheses of Heterocyclic Sesquiterpenoids | Semantic Scholar. (URL: [Link])
